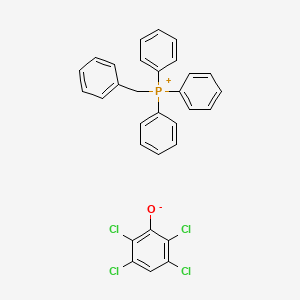
benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a quaternary phosphonium salt. It is primarily used in organic synthesis as a phase transfer catalyst and a Wittig reagent. This compound is known for its high solubility in water and polar solvents, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is often isolated through filtration and drying processes.
化学反応の分析
Types of Reactions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets through its phosphonium center, which can form stable intermediates with various reactants.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the benzyl group.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties but different substituents.
Benzyltriethylammonium chloride: A quaternary ammonium salt used as a phase transfer catalyst, similar in function but with different chemical structure.
Uniqueness
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a benzyl group and a triphenylphosphonium center. This structure provides distinct reactivity and solubility properties, making it a versatile reagent in various chemical processes.
特性
CAS番号 |
93839-61-3 |
|---|---|
分子式 |
C31H23Cl4OP |
分子量 |
584.3 g/mol |
IUPAC名 |
benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C25H22P.C6H2Cl4O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H,21H2;1,11H/q+1;/p-1 |
InChIキー |
NUUYMKPMIPKVEJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
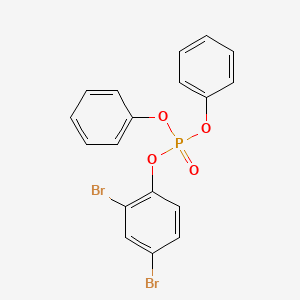

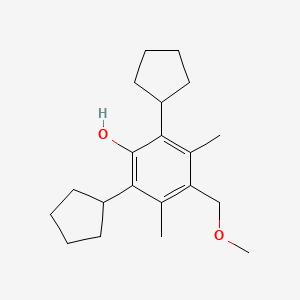
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
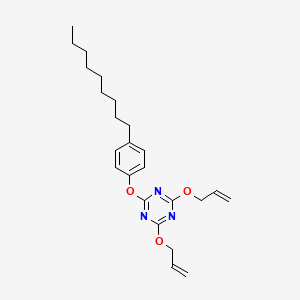
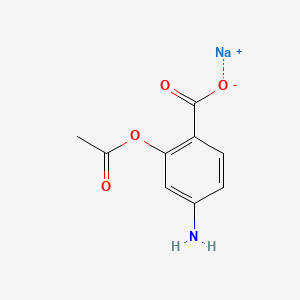
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)


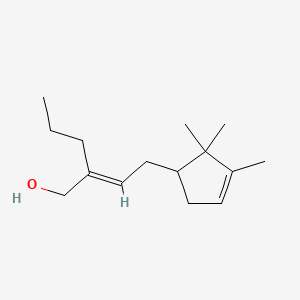

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
